molecular formula C6H11ClN2O2 B3244713 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one CAS No. 1632285-99-4

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one

Cat. No.: B3244713
CAS No.: 1632285-99-4
M. Wt: 178.62 g/mol
InChI Key: WQILCLPMKFDDSH-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one is a tetrahydropyrimidinone derivative characterized by a six-membered heterocyclic ring containing nitrogen, oxygen, and chlorine substituents. Its structure includes a chloro group at position 2, a methoxy group at position 5, and a methyl group at position 3 (Figure 1). Tetrahydropyrimidinones are pharmacologically significant due to their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties . The chloro and methoxy substituents in this compound likely enhance its reactivity and interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-chloro-5-methoxy-3-methyl-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-9-5(10)4(11-2)3-8-6(9)7/h4,6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQILCLPMKFDDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NCC(C1=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191632
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID601191632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632285-99-4
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632285-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

    Starting Materials: The synthesis may begin with 2-chloro-5-methoxy-3-methylpyrimidine and an appropriate amine.

    Cyclization Reaction: The cyclization can be achieved by heating the starting materials in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Purification: The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform heating and mixing.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Derivatives: Products formed by substitution of the chlorine atom.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.

    Hydrolyzed Derivatives: Products formed by hydrolysis of the methoxy group.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one has shown potential as a pharmacological agent due to its structural similarities to other bioactive compounds.

  • Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Studies have suggested that this compound may inhibit viral replication, although specific data on its efficacy against particular viruses is still limited .
  • Antitumor Activity : Some pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess similar properties, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Agricultural Chemistry

The compound's unique structure may confer herbicidal properties, making it a candidate for development as an agricultural chemical. Compounds with similar structures have been explored for their ability to inhibit plant growth or pest populations, suggesting that this compound could be investigated for crop protection applications.

Synthesis of Other Compounds

This compound can serve as a building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions that can lead to the development of new pharmaceuticals or agrochemicals.

Case Study 1: Antiviral Screening

In a study conducted by researchers at a pharmaceutical company, several pyrimidine derivatives were screened for antiviral activity against influenza viruses. Among these, this compound exhibited moderate antiviral activity, leading to further exploration of its mechanism and potential modifications to enhance efficacy .

Case Study 2: Anticancer Research

A research team investigated the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines. The results indicated that this compound showed promise in reducing cell viability in breast cancer cells, prompting additional studies into its potential use as an adjunct therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent groups, ring saturation, and heteroatom arrangements. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities.

Substituent-Driven Reactivity and Bioactivity

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Positions) Core Structure Notable Properties/Activities Reference
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one Cl (2), OMe (5), Me (3) Tetrahydropyrimidinone Potential antitumor, antibacterial
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Me (5), SMe (2) Pyrimidinone High similarity (0.85); sulfur enhances lipophilicity
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one NH₂ (6), Me (3), SMe (2) Pyrimidinone Amino group improves solubility; antiviral potential
2-Chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Cl (2), Et (5) Pyrrolo-pyrimidinone Ethyl group increases hydrophobicity; kinase inhibition
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Cl (5), Me (3,6), Ph (1) Pyrazolyl-tetrahydropyrimidinone Anti-tuberculosis, antihypertensive
Key Observations:
  • Chloro vs. Methylthio (SMe): The chloro group at position 2 in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions, whereas methylthio derivatives prioritize sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
  • Methoxy (OMe) vs. Ethyl (Et): The methoxy group at position 5 improves water solubility compared to the ethyl group in pyrrolo-pyrimidinone derivatives, which may reduce bioavailability in polar environments .

Pharmacological Profiles

  • Antibacterial Activity: Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits anti-tuberculosis activity, suggesting that chloro-substituted tetrahydropyrimidinones may disrupt bacterial cell wall synthesis . The target compound’s methoxy group could further enhance membrane penetration.
  • Antitumor Potential: MHY2251, a dihydroquinazolinone derivative with a benzo[d][1,3]dioxol-5-yl group, demonstrates SIRT1 inhibition and apoptosis induction. The chloro and methoxy groups in the target compound may similarly target epigenetic regulators .

Physicochemical Properties

  • Solubility: Methoxy and amino groups (e.g., in 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one) improve aqueous solubility compared to ethyl or methylthio substituents .
  • Stability: Chloro-substituted derivatives like the target compound are more prone to hydrolysis under basic conditions than sulfur-containing analogs .

Biological Activity

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data in tables for clarity.

  • Molecular Formula : C6H11ClN2O2
  • Molecular Weight : 178.62 g/mol
  • CAS Number : 1632285-99-4

The compound's structure includes a chloro group and a methoxy group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidinones exhibit antimicrobial properties. In a study focusing on various substituted tetrahydropyrimidinones, including this compound, moderate antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

Emerging studies suggest that pyrimidine derivatives can act as anticancer agents. A patent application describes bifunctional degraders that target specific cancer types, indicating potential applications for compounds like this compound in cancer therapy . The compound's mechanism may involve inhibition of cancer cell proliferation and induction of apoptosis.

Enzyme Inhibition

Some studies have explored the enzyme inhibitory properties of pyrimidine derivatives. For instance, certain tetrahydropyrimidinones have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, including cancer cells. This inhibition could lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

Case Studies

  • Antimicrobial Study : In a comparative analysis of various tetrahydropyrimidinones, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Activity : A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Table 2: Anticancer Efficacy on Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
MCF-71048
HeLa1548
A549>2048

Q & A

Q. What are the key synthetic routes for 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as the Biginelli condensation (aromatic aldehydes, urea/thiourea, and β-keto esters) or cyclization of intermediates (e.g., thiourea derivatives). Key optimizations include:
  • Catalyst selection : p-Toluenesulfonic acid (p-TSA) improves cyclization efficiency in one-pot reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and decomposition risks .
    Purification relies on column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, chloro at δ 5.2–5.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., π–π stacking distances ~3.7 Å) .

Q. What biological targets are associated with this compound?

  • Methodological Answer : Tetrahydropyrimidinone derivatives exhibit activity against:
  • Antimicrobial targets : DNA gyrase (E. coli) and mycobacterial enzymes (IC₅₀ ~2.5 μM) .
  • Anticancer targets : Kinase inhibition (e.g., EGFR) via competitive binding to ATP pockets .

Advanced Research Questions

Q. How can discrepancies in reported biological activity be resolved?

  • Methodological Answer :
  • Purity validation : Use HPLC (≥98% purity) to exclude impurities affecting bioactivity .
  • Structural analogs : Compare activity of derivatives (e.g., 2-thioxo vs. 2-oxo) to identify pharmacophores .
  • Target specificity assays : SPR (surface plasmon resonance) quantifies binding kinetics to isolated enzymes .

Q. What computational tools predict the compound’s drug-likeness and bioavailability?

  • Methodological Answer :
  • ADMET prediction : SwissADME or QikProp assess LogP (<3), H-bond donors/acceptors, and bioavailability scores .
  • Docking studies : AutoDock Vina models interactions with targets (e.g., binding energy ≤−7 kcal/mol for kinase inhibition) .

Q. How do reaction conditions influence stereochemical outcomes?

  • Methodological Answer :
  • Chiral catalysts : Proline derivatives induce enantioselectivity in asymmetric syntheses .
  • Solvent polarity : Polar solvents stabilize transition states, reducing racemization risks .
  • X-ray validation : Compare crystal structures of enantiomers to confirm stereochemistry .

Key Research Challenges

  • Stereochemical instability : Chloro and methoxy groups may lead to racemization under acidic conditions; stabilize with non-polar solvents .
  • Bioactivity variability : Use standardized cell lines (e.g., HCT-116 for cytotoxicity) to minimize inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one
Reactant of Route 2
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2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one

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